Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate
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Overview
Description
Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of the pent-4-enyl group and the indazole core makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Pent-4-enyl Group: The pent-4-enyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole ring is replaced by the pent-4-enyl group.
Formation of the Butanoate Moiety: The butanoate moiety is introduced through esterification, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where nucleophiles replace leaving groups such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound is known to act as an agonist or antagonist at various receptors, including cannabinoid receptors (CB1 and CB2). The binding of the compound to these receptors can modulate signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate: Similar structure with a methyl ester group instead of an ethyl ester group.
5F-MDMB-PINACA: A synthetic cannabinoid with a similar indazole core but different substituents.
ADB-CHMINACA: Another synthetic cannabinoid with structural similarities.
Uniqueness
This compound is unique due to its specific combination of the pent-4-enyl group and the indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H29N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h6,9-10,12-13,18H,1,7-8,11,14H2,2-5H3,(H,22,25) |
InChI Key |
GVDSDIBXUGMOMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
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